molecular formula C18H21NO2 B495814 2-(pentyloxy)-N-phenylbenzamide

2-(pentyloxy)-N-phenylbenzamide

Cat. No.: B495814
M. Wt: 283.4g/mol
InChI Key: GISWKPRUDMFDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pentyloxy)-N-phenylbenzamide is a benzamide derivative featuring a pentyloxy (-O-C₅H₁₁) substituent at the 2-position of the benzoyl ring and an N-phenyl group. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

2-pentoxy-N-phenylbenzamide

InChI

InChI=1S/C18H21NO2/c1-2-3-9-14-21-17-13-8-7-12-16(17)18(20)19-15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,19,20)

InChI Key

GISWKPRUDMFDDL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide

  • Molecular Formula : C₁₈H₂₁FN₂O₂ .
  • Key Differences: Substitution at the N-phenyl group: A 5-amino-2-fluorophenyl group replaces the unsubstituted phenyl ring. The amino group (-NH₂) enhances hydrogen-bond donor activity, which may improve binding to biological targets compared to the parent compound.
  • Applications: Likely tailored for targeted bioactivity, given the presence of fluorine (common in pharmaceuticals) and amino groups .

2-Methyl-N-phenylbenzamide (NP2MBA)

  • Molecular Formula: C₁₄H₁₃NO .
  • Key Differences :
    • Substituent: A methyl (-CH₃) group replaces the pentyloxy (-O-C₅H₁₁) group.
    • Structural Conformation: The dihedral angle between the benzoyl and phenyl rings is 88.05° , favoring a near-perpendicular arrangement. This contrasts with the pentyloxy analog, where the flexible alkoxy chain may reduce steric hindrance .
  • Applications : Used in crystallographic studies to model steric and electronic effects of substituents on benzamide frameworks .

2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide

  • Molecular Formula : C₁₉H₃₀N₂O₃ .
  • Key Differences: Substitution Pattern: A butoxy (-O-C₄H₉) and methoxy (-OCH₃) group at positions 2 and 3, respectively, alongside a pentylideneamino-ethyl side chain. The pentylideneamino side chain introduces a secondary amine, enabling additional hydrogen bonding .
  • Applications : Likely explored for pesticidal or antimicrobial activity due to its complex substituents .

5-Chloro-2-methoxy-N-phenethylbenzamide

  • Molecular Formula: C₁₆H₁₆ClNO₂ .
  • Key Differences: Substituents: A chlorine atom at position 5 and methoxy at position 2, with an N-phenethyl group.
  • Applications : Structural analogs are used in QSAR studies to optimize antiviral activity .

N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide

  • Molecular Formula : C₁₇H₂₀N₂O₃ .
  • Key Differences: Substituent: A 2-methoxyethoxy (-OCH₂CH₂OCH₃) group replaces pentyloxy. The amino and methyl groups on the N-phenyl ring may enhance target selectivity in drug design .

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : Electron-donating groups (e.g., pentyloxy, methoxy) increase electron density on the benzamide ring, favoring interactions with electrophilic biological targets. Electron-withdrawing groups (e.g., chloro) reduce reactivity but may improve metabolic stability .
  • Lipophilicity : The pentyloxy group balances moderate lipophilicity (logP ~4.5 estimated) with chain flexibility, optimizing membrane permeability compared to shorter (methoxy) or bulkier (butoxy) analogs .
  • Hydrogen Bonding: Amino and fluoro substituents enhance hydrogen-bond donor/acceptor capacity, critical for binding to enzymes or receptors .

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